17(S)-Hete

Description

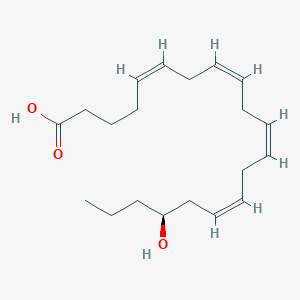

Structure

3D Structure

Properties

IUPAC Name |

(5Z,8Z,11Z,14Z,17S)-17-hydroxyicosa-5,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-16-19(21)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-20(22)23/h3,5-6,8-9,11-12,14,19,21H,2,4,7,10,13,15-18H2,1H3,(H,22,23)/b5-3-,8-6-,11-9-,14-12-/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPIPPRXLIDJKN-LNRPRRCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347697 | |

| Record name | 17(S)-HETE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183509-25-3 | |

| Record name | 17(S)-HETE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of 17(S)-HETE in Cardiac Hypertrophy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload and other stimuli that can progress to heart failure. Emerging evidence points to the significant role of lipid mediators in the pathophysiology of cardiac hypertrophy. Among these, 17(S)-hydroxyeicosatetraenoic acid [17(S)-HETE], a metabolite of arachidonic acid, has been identified as a pro-hypertrophic agent. This technical guide provides an in-depth analysis of the mechanisms through which this compound contributes to cardiac hypertrophy, with a focus on its signaling pathways, experimental validation, and quantitative effects. This document is intended to serve as a comprehensive resource for researchers and professionals in cardiovascular drug development.

Introduction: The Emerging Role of HETEs in Cardiac Pathophysiology

Hydroxyeicosatetraenoic acids (HETEs) are a family of signaling lipids produced from arachidonic acid by cytochrome P450 (CYP), lipoxygenase (LOX), and cyclooxygenase (COX) enzymes.[1] These molecules are involved in a variety of physiological and pathological processes, including inflammation and cardiovascular regulation. While some HETEs have been shown to be cardioprotective, others, particularly mid-chain HETEs, are increasingly implicated in the pathogenesis of cardiac diseases such as ischemic heart disease and heart failure.[1][2] Recent studies have specifically highlighted the enantioselective effects of HETEs, with this compound emerging as a key player in the induction of cardiac hypertrophy.[3][4]

The Pro-Hypertrophic Effects of this compound on Cardiomyocytes

In vitro studies utilizing the human cardiomyocyte cell line AC16 have demonstrated that treatment with this compound leads to cellular hypertrophy.[3] This is characterized by a significant increase in cardiomyocyte surface area and the upregulation of key hypertrophic markers.[3][4]

Quantitative Impact of this compound on Hypertrophic Markers

The pro-hypertrophic effects of this compound have been quantified through the measurement of changes in cell size and the expression of fetal genes, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), which are re-expressed in the adult heart during hypertrophy.

| Parameter | Treatment | Fold Change vs. Control | Reference |

| Cell Surface Area | 20 µM this compound | ~1.5 - 2.0 | [3][4] |

| ANP mRNA Expression | 20 µM this compound | Significant Increase | [3][4] |

| BNP mRNA Expression | 20 µM this compound | Significant Increase | [3][4] |

Table 1: Summary of quantitative data on the effects of this compound on AC16 human cardiomyocytes. The exact fold changes for ANP and BNP mRNA are not consistently reported as precise numerical values in the abstracts but are stated as significantly increased.

Signaling Pathways of this compound-Induced Cardiac Hypertrophy

The primary mechanism by which this compound induces cardiac hypertrophy involves the allosteric activation of Cytochrome P450 1B1 (CYP1B1).[3][5] This enzyme is expressed in cardiac tissue and its upregulation is associated with various models of cardiac hypertrophy.[2][6]

The Central Role of CYP1B1

This compound acts as an autocrine mediator, allosterically activating CYP1B1.[3] This activation leads to a cascade of downstream events that collectively promote a hypertrophic phenotype in cardiomyocytes.[7] The signaling pathway is initiated by the binding of this compound to CYP1B1, which enhances its enzymatic activity.[3]

Downstream Effectors: ROS, MAPK, and NF-κB

Activation of CYP1B1 by this compound leads to the generation of reactive oxygen species (ROS).[6] ROS act as second messengers, activating downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[7][8] Both MAPK and NF-κB are well-established regulators of the hypertrophic gene program in cardiomyocytes, leading to the expression of fetal genes like ANP and BNP, and ultimately, an increase in cell size.[7][9][10]

The Unexplored Role of GPR32

G protein-coupled receptor 32 (GPR32) is expressed in the heart and has been identified as a receptor for pro-resolving lipid mediators.[11][12] While some HETEs are known to interact with G protein-coupled receptors, a direct signaling link between this compound and GPR32 in the context of cardiac hypertrophy has not been established and remains an area for future investigation.[13][14]

Experimental Protocols for Studying this compound in Cardiac Hypertrophy

The following section details the key experimental methodologies used to investigate the role of this compound in cardiac hypertrophy.

Cell Culture and Treatment

-

Cell Line: AC16 human ventricular cardiomyocyte cell line.[3][15]

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM): F-12 medium supplemented with 12.5% fetal bovine serum (FBS) at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Cells are treated with 20 µM of 17(R)-HETE or this compound for 24 hours. A vehicle control (e.g., ethanol) is run in parallel.[4]

Measurement of Cardiomyocyte Surface Area

-

Immunofluorescence Staining:

-

Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with a solution containing bovine serum albumin (BSA).

-

Incubate with a primary antibody against a cardiomyocyte-specific protein, such as α-actinin, to delineate the cell borders.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

-

Image Acquisition and Analysis:

-

Images are captured using a fluorescence microscope.

-

The surface area of individual cardiomyocytes is measured using image analysis software (e.g., ImageJ) by tracing the outline of the α-actinin-stained cells.

-

Real-Time PCR for Hypertrophic Markers

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated and control cells, and cDNA is synthesized using a reverse transcription kit.

-

Quantitative PCR: Real-time PCR is performed using primers specific for human ANP, BNP, and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of ANP and BNP is calculated using the ΔΔCt method.

Western Blot Analysis

-

Protein Extraction and Quantification: Total protein is extracted from cells, and the concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against CYP1B1, phosphorylated and total p38 MAPK, and other proteins of interest. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

CYP1B1 Activity Assay (EROD Assay)

-

Principle: The ethoxyresorufin-O-deethylase (EROD) assay measures the catalytic activity of CYP1A1 and CYP1B1. It is based on the O-deethylation of 7-ethoxyresorufin to the fluorescent product resorufin.[16][17]

-

Procedure:

Implications for Drug Development

The identification of this compound and the CYP1B1 pathway as key drivers of cardiac hypertrophy presents novel therapeutic targets for the prevention and treatment of heart failure.

-

CYP1B1 Inhibitors: Small molecule inhibitors of CYP1B1 could potentially block the pro-hypertrophic effects of this compound and other endogenous activators.

-

Modulation of Arachidonic Acid Metabolism: Targeting the enzymes responsible for the synthesis of this compound could reduce its availability to induce hypertrophy.

-

Downstream Signaling Inhibitors: Targeting ROS production, or the MAPK and NF-κB pathways downstream of CYP1B1 activation, represents another avenue for therapeutic intervention.

Conclusion

This compound is a potent inducer of cardiac hypertrophy, acting through the allosteric activation of CYP1B1 and subsequent engagement of ROS, MAPK, and NF-κB signaling pathways. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research into the role of this lipid mediator in cardiovascular disease. A deeper understanding of this pathway will be crucial for the development of novel therapeutic strategies to combat pathological cardiac hypertrophy and its progression to heart failure. Future research should also aim to elucidate the potential involvement of other receptors, such as GPR32, in mediating the effects of this compound in the heart.

References

- 1. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. 17-(R/S)-hydroxyeicosatetraenoic acid (HETE) induces cardiac hypertrophy through the CYP1B1 in enantioselective manners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 17-r-s-hydroxyeicosatetraenoic-acid-hete-induces-cardiac-hypertrophy-through-the-cyp1b1-in-enantioselective-manners - Ask this paper | Bohrium [bohrium.com]

- 5. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CYP1B1 as a therapeutic target in cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Left Ventricular Hypertrophy: Roles of Mitochondria CYP1B1 and Melatonergic Pathways in Co-Ordinating Wider Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidative Stress, Kinase Activity and Inflammatory Implications in Right Ventricular Hypertrophy and Heart Failure under Hypobaric Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. MAPK-activated protein kinase-2 in cardiac hypertrophy and cyclooxygenase-2 regulation in heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. cerc.usgs.gov [cerc.usgs.gov]

- 18. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]

- 19. Improving the in vitro ethoxyresorufin-O-deethylase (EROD) assay with RTL-W1 by metabolic normalization and use of β-naphthoflavone as the reference substance - PubMed [pubmed.ncbi.nlm.nih.gov]

17(S)-HETE: A Cytochrome P450-Derived Metabolite of Arachidonic Acid Driving Cardiac Hypertrophy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

17(S)-hydroxyeicosatetraenoic acid (17(S)-HETE) is a stereoisomer of the hydroxyeicosatetraenoic acid family of lipid mediators, produced from arachidonic acid via the cytochrome P450 (CYP) enzyme pathway. While the roles of other HETEs, such as 20-HETE and 12-HETE, in vascular tone and inflammation have been extensively studied, emerging evidence highlights a significant and distinct role for this compound in cardiac pathophysiology. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, signaling pathways, and biological effects, with a particular emphasis on its recently discovered role in inducing cardiac hypertrophy. This document is intended to serve as a resource for researchers and drug development professionals investigating novel therapeutic targets for cardiovascular diseases.

Introduction

Arachidonic acid (AA), a polyunsaturated omega-6 fatty acid, is a precursor to a diverse array of bioactive lipid mediators collectively known as eicosanoids. The metabolism of AA occurs through three primary enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP). The CYP pathway, often referred to as the "third pathway" of AA metabolism, generates a variety of epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).[1][2] These metabolites are critical signaling molecules involved in a wide range of physiological and pathophysiological processes, including inflammation, vascular function, and cell growth.[3]

The CYP-mediated hydroxylation of arachidonic acid can occur at various positions, leading to the formation of different HETE regioisomers and stereoisomers. Among these are the ω-1, ω-2, and ω-3 hydroxy metabolites, including 16-HETE, 17-HETE, 18-HETE, and 19-HETE.[1][4] While many of these have been implicated in various biological processes, the specific roles of the individual enantiomers are often not well-delineated. This guide focuses specifically on this compound, a subterminal HETE, and its emerging role as a key player in the development of cardiac hypertrophy.

Synthesis of this compound by Cytochrome P450 Enzymes

The stereoselective synthesis of this compound from arachidonic acid is catalyzed by specific isoforms of the cytochrome P450 enzyme superfamily. While the complete profile of CYP isoforms responsible for the formation of this compound is still under investigation, studies on the metabolism of arachidonic acid and other polyunsaturated fatty acids by various CYP enzymes provide some insights.

Human CYP1A1 has been shown to be an arachidonic acid hydroxylase, with 19-OH-AA being its major product.[5] The CYP4A and CYP4F subfamilies are known to be the primary enzymes responsible for the ω- and (ω-1)-hydroxylation of fatty acids, producing metabolites like 20-HETE.[4] The specific isoforms that exhibit a preference for ω-3 hydroxylation to produce 17-HETE, and particularly the stereoselectivity for the (S)-enantiomer, are an active area of research. It is plausible that multiple CYP isoforms contribute to the endogenous pool of this compound, with their relative contributions varying depending on tissue type and physiological or pathological conditions.

Biological Effects of this compound: Induction of Cardiac Hypertrophy

Recent groundbreaking research has identified a significant role for both 17(R)- and this compound in the pathogenesis of cardiac hypertrophy, the enlargement of cardiac muscle cells.[1][6] Studies utilizing human adult cardiomyocyte (AC16) cell lines have demonstrated that treatment with 17-HETE enantiomers leads to a significant increase in cell surface area and the expression of cardiac hypertrophy markers.[1]

Quantitative Data on 17-HETE-Induced Cardiac Hypertrophy

The following table summarizes the key quantitative findings from a pivotal study investigating the hypertrophic effects of 17-HETE enantiomers.

| Parameter | Condition | Concentration | Result | Reference |

| Cell Viability | AC16 cells treated with 17(R)-HETE or this compound | 20 µM | No significant effect on cell viability after 24 hours. | [1][6] |

| Cardiac Hypertrophy | AC16 cells treated with 17(R)-HETE or this compound | 20 µM | Significant increase in cell surface area and cardiac hypertrophy markers. | [1] |

| CYP1B1 Activity (in vitro) | Human recombinant CYP1B1 incubated with 17-HETE enantiomers | 10-80 nM | Allosteric activation of CYP1B1. | [1] |

| CYP1B1 Gene and Protein Expression | AC16 cells treated with 17-HETE enantiomers | µM range | Upregulation of CYP1B1 gene and protein expression. | [1] |

Signaling Pathway of this compound in Cardiomyocytes

This compound appears to function as an autocrine mediator, initiating a signaling cascade that culminates in cardiac hypertrophy. A key component of this pathway is the cytochrome P450 enzyme CYP1B1.[1]

Allosteric Activation and Upregulation of CYP1B1

Studies have shown that 17-HETE enantiomers, at nanomolar concentrations, allosterically activate recombinant human CYP1B1 and CYP1B1 in heart microsomes.[1] Furthermore, at micromolar concentrations in cultured cardiomyocytes, 17-HETE upregulates the gene and protein expression of CYP1B1.[1] This suggests a feed-forward mechanism where this compound not only enhances the activity of existing CYP1B1 but also promotes the synthesis of more of the enzyme, amplifying its downstream effects.

Downstream Effectors of CYP1B1

CYP1B1 is known to metabolize various endogenous compounds, including arachidonic acid, to produce other bioactive lipid mediators.[7] The induction of CYP1B1 by this compound likely leads to an altered profile of these downstream metabolites, which then act as effectors of the hypertrophic response. While the specific downstream effectors in this pathway are yet to be fully elucidated, the inhibition of CYP1B1 has been shown to ameliorate cardiac hypertrophy, underscoring its critical role.[7]

The following diagram illustrates the proposed signaling pathway for this compound-induced cardiac hypertrophy.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Chiral Separation and Quantification of 17-HETE Enantiomers by LC-MS/MS

The following is a representative protocol for the chiral separation and quantification of 17-HETE enantiomers in biological samples.

Protocol Details:

-

Sample Preparation:

-

For plasma or serum samples, acidify to pH 3-4 with a weak acid (e.g., formic acid).

-

For tissue samples, homogenize in a suitable buffer and acidify.

-

Add a known amount of a stable isotope-labeled internal standard (e.g., this compound-d8).

-

-

Extraction:

-

Perform liquid-liquid extraction with a water-immiscible organic solvent such as ethyl acetate or hexane/isopropanol.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the organic layer and evaporate to dryness under a stream of nitrogen.

-

-

Chromatographic Separation:

-

Reconstitute the dried extract in the mobile phase.

-

Inject the sample onto a chiral HPLC column (e.g., Chiralpak IA-3).

-

Use an isocratic or gradient elution with a mobile phase suitable for chiral separation, such as a mixture of hexane and ethanol with a small amount of acid.

-

-

Mass Spectrometric Detection:

-

Couple the HPLC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Use multiple reaction monitoring (MRM) to detect the precursor-to-product ion transitions for both the analyte and the internal standard.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of 17(R)- and this compound standards.

-

Calculate the concentration of each enantiomer in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Cardiomyocyte Hypertrophy Assay

This protocol describes the assessment of cardiomyocyte hypertrophy by measuring cell surface area using immunofluorescence staining.[5][8]

Protocol Details:

-

Cell Culture and Treatment:

-

Culture cardiomyocytes (e.g., AC16 or primary neonatal ventricular cardiomyocytes) on sterile glass coverslips.

-

Treat the cells with this compound (e.g., 20 µM) or vehicle control for the desired time period (e.g., 24 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour.

-

Incubate with a primary antibody against a cardiomyocyte marker that outlines the cell shape, such as anti-α-actinin, overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain like DAPI.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Use image analysis software (e.g., ImageJ) to trace the outline of individual cardiomyocytes and calculate the cell surface area.

-

Measure a sufficient number of cells per condition to obtain statistically significant results.

-

EROD Assay for CYP1B1 Activity

The ethoxyresorufin-O-deethylase (EROD) assay is a fluorometric method used to measure the catalytic activity of CYP1A1 and CYP1B1.[9][10]

Protocol Details:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Prepare a stock solution of 7-ethoxyresorufin (substrate) in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of resorufin (product standard) in the same solvent.

-

Prepare a solution of NADPH (cofactor) in buffer immediately before use.

-

-

Assay Procedure:

-

In a 96-well plate, add the cell lysate or recombinant CYP1B1 enzyme.

-

Add the reaction buffer and this compound at the desired concentration.

-

Add the 7-ethoxyresorufin substrate.

-

Pre-incubate the plate at 37°C for a few minutes.

-

Initiate the reaction by adding NADPH.

-

-

Fluorescence Measurement:

-

Measure the increase in fluorescence over time (kinetic assay) or after a fixed time point (endpoint assay) using a fluorescence plate reader with excitation and emission wavelengths appropriate for resorufin (typically around 530 nm and 590 nm, respectively).

-

-

Data Analysis:

-

Generate a standard curve using the resorufin stock solution to convert fluorescence units to moles of product formed.

-

Calculate the rate of reaction and normalize it to the amount of protein in the sample to determine the specific activity of CYP1B1 (e.g., in pmol/min/mg protein).

-

Conclusion and Future Directions

The discovery of this compound as a potent inducer of cardiac hypertrophy via the upregulation and allosteric activation of CYP1B1 opens up new avenues for understanding and potentially treating heart disease. This technical guide has summarized the current knowledge on the synthesis, signaling, and biological effects of this important arachidonic acid metabolite.

Several key areas warrant further investigation:

-

Identification of the specific CYP isoforms responsible for the stereoselective synthesis of this compound in cardiomyocytes will be crucial for understanding the regulation of its production.

-

Elucidation of the upstream signaling events , including the potential identification of a specific G-protein coupled receptor for this compound, will provide a more complete picture of its mechanism of action.

-

Characterization of the downstream effectors of CYP1B1 that mediate the hypertrophic response will be essential for identifying novel therapeutic targets.

-

In vivo studies are needed to confirm the role of the this compound/CYP1B1 axis in animal models of cardiac hypertrophy and to assess the therapeutic potential of targeting this pathway.

The continued exploration of the cytochrome P450 pathway of arachidonic acid metabolism, and specifically the role of this compound, holds significant promise for the development of novel diagnostics and therapeutics for cardiovascular diseases.

References

- 1. 17-(R/S)-hydroxyeicosatetraenoic acid (HETE) induces cardiac hypertrophy through the CYP1B1 in enantioselective manners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GPR17: Molecular modeling and dynamics studies of the 3-D structure and purinergic ligand binding features in comparison with P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Arachidonic Acid-metabolizing Cytochrome P450 Enzymes Are Targets of ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IF Protocol for Cardiomyocytes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. researchgate.net [researchgate.net]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Cardiomyocyte immunofluorescence protocol [abcam.com]

- 9. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]

- 10. Improving the in vitro ethoxyresorufin-O-deethylase (EROD) assay with RTL-W1 by metabolic normalization and use of β-naphthoflavone as the reference substance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 17(S)-HETE: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the biosynthesis of 17(S)-hydroxyeicosatetraenoic acid (17(S)-HETE), a critical lipid mediator involved in various physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals engaged in the study of eicosanoids and their role in human health and disease.

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a class of signaling molecules derived from the metabolism of arachidonic acid. These bioactive lipids are implicated in a wide range of cellular processes, including inflammation, cell proliferation, and ion channel regulation. This compound, a specific stereoisomer, is produced through the enzymatic action of cytochrome P450 (CYP) enzymes and has been a subject of interest for its potential role in various physiological systems. Understanding the biosynthetic pathway of this compound is crucial for elucidating its biological functions and for the development of novel therapeutic agents targeting this pathway.

The Biosynthesis Pathway of this compound

The primary pathway for the formation of this compound involves the ω-1 hydroxylation of arachidonic acid by cytochrome P450 monooxygenases. This process is part of the broader arachidonic acid cascade, which is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2).

The key steps in the biosynthesis of this compound are as follows:

-

Release of Arachidonic Acid: Cellular stimuli, such as hormones or inflammatory signals, activate phospholipase A2, which hydrolyzes the ester bond at the sn-2 position of membrane phospholipids, releasing free arachidonic acid into the cytoplasm.

-

Cytochrome P450-mediated Hydroxylation: The free arachidonic acid is then metabolized by specific cytochrome P450 enzymes. These enzymes, primarily from the CYP4A and CYP4F families, catalyze the insertion of a hydroxyl group at the ω-1 position (C-17) of the arachidonic acid molecule.[1] This reaction is NADPH-dependent.

-

Formation of this compound: The hydroxylation reaction can result in the formation of both this compound and its enantiomer, 17(R)-HETE. The stereoselectivity of this reaction is dependent on the specific CYP450 isoform involved. While the precise isoform with the highest selectivity for this compound is a subject of ongoing research, members of the CYP4A and CYP4F families are the principal candidates.

The following diagram illustrates the core biosynthesis pathway of this compound.

Quantitative Data

While specific enzyme kinetic parameters for the synthesis of this compound are not extensively documented, data from closely related reactions catalyzed by human CYP450 enzymes provide valuable context. The following table summarizes the kinetic parameters for the formation of 20-HETE, another major HETE, by human CYP4A11 and CYP4F2.

| Enzyme | Substrate | Product | Km (μM) | Vmax (nmol/min/nmol P450) | Reference |

| CYP4A11 | Arachidonic Acid | 20-HETE | 228 | 49.1 | [2] |

| CYP4F2 | Arachidonic Acid | 20-HETE | 24 | 7.4 | [2] |

Experimental Protocols

In Vitro Assay for this compound Synthesis using Human Liver Microsomes

This protocol describes a method to assess the in vitro synthesis of this compound from arachidonic acid using human liver microsomes, which contain a mixture of CYP450 enzymes.

Materials:

-

Human Liver Microsomes (HLMs)

-

Arachidonic Acid

-

NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Internal standard (e.g., this compound-d8)

-

Solid-phase extraction (SPE) cartridges (C18)

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 0.1 M potassium phosphate buffer (pH 7.4), the NADPH regenerating system, and the desired concentration of human liver microsomes.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add arachidonic acid to the reaction mixture to initiate the reaction. The final concentration of arachidonic acid should be varied to determine enzyme kinetics.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold methanol containing the internal standard.

-

Sample Preparation (Solid-Phase Extraction):

-

Centrifuge the terminated reaction mixture to pellet the protein.

-

Acidify the supernatant to pH 3-4 with formic acid.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the acidified supernatant onto the SPE cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the HETEs with methanol or acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis of this compound

This protocol outlines the parameters for the quantification of this compound using liquid chromatography-tandem mass spectrometry with chiral separation.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: Chiral stationary phase column (e.g., amylose-based) for separation of this compound and 17(R)-HETE.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to achieve separation of the analytes.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).

-

Column Temperature: 40°C

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

17-HETE: Q1: m/z 319.2 -> Q3: specific product ions (e.g., m/z 179.1, 219.1)

-

17-HETE-d8 (Internal Standard): Q1: m/z 327.2 -> Q3: corresponding product ions

-

-

Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

The following diagram provides a workflow for the experimental analysis of this compound.

Conclusion

The biosynthesis of this compound is a key process in the generation of bioactive lipid mediators. While the involvement of cytochrome P450 enzymes from the CYP4A and CYP4F families is established, further research is needed to identify the specific isoforms responsible for the stereoselective production of this compound and to fully characterize their enzyme kinetics. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the formation and function of this compound, which will be instrumental in advancing our understanding of its role in health and disease and in the development of targeted therapeutics.

References

- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 17(S)-Hydroxyeicosatetraenoic Acid (17(S)-HETE)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Eicosanoids, a class of signaling lipids derived from the metabolism of arachidonic acid (AA), play pivotal roles in a myriad of physiological and pathological processes. Among these, hydroxyeicosatetraenoic acids (HETEs) have emerged as critical regulators of cellular function. This guide focuses on 17(S)-HETE, one of the ω-1 hydroxy metabolites of AA. While less studied than its counterparts like 20-HETE or 12-HETE, this compound is gaining attention for its potential involvement in cardiovascular physiology and other biological systems. This document provides a comprehensive overview of the discovery, characterization, biosynthesis, and known biological functions of this compound, intended to serve as a foundational resource for the scientific community.

Discovery and Biosynthesis

The discovery of this compound is rooted in the broader exploration of the third major pathway of arachidonic acid metabolism: the cytochrome P450 (CYP) pathway.[1][2] Unlike the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which were identified earlier, the CYP pathway was found to generate a diverse array of metabolites, including epoxyeicosatrienoic acids (EETs) and various HETEs.[1][2]

This compound is formed via the ω-1 hydroxylation of arachidonic acid, a reaction catalyzed by specific cytochrome P450 enzymes.[3] While multiple CYP enzymes can hydroxylate AA, enzymes in the CYP4F family are particularly noted for their role in producing ω- and (ω-1)-hydroxy metabolites.[4][5][6] Specifically, CYP4F2 and CYP4A11 have been identified as key enzymes in the ω-hydroxylation of AA to form 20-HETE, and they are also implicated in the formation of other ω-series HETEs, including 17-HETE.[4][5][6][7] The biosynthesis is an NADPH-dependent process occurring primarily in the endoplasmic reticulum of cells in tissues like the liver and kidneys.[6][8]

Characterization and Analysis

Chemical Structure: this compound, or (5Z,8Z,11Z,14Z,17S)-17-hydroxyicosa-5,8,11,14-tetraenoic acid, is a C20 polyunsaturated fatty acid with a hydroxyl group at the C-17 position and an S-stereochemical configuration.[9]

Analytical Methodologies: The accurate detection and quantification of this compound in biological matrices is challenging due to its low endogenous concentrations and the presence of numerous isomeric HETEs. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its analysis.[10] Chiral chromatography is essential to resolve the S and R enantiomers, which is critical as enzymatic production is highly stereospecific, whereas non-enzymatic, free-radical-mediated formation results in racemic mixtures.[11]

Experimental Protocol: Extraction and Analysis of this compound from Biological Samples

This protocol provides a general framework for the analysis of HETEs, which can be optimized for this compound.

-

Sample Preparation & Lipid Extraction:

-

Homogenize tissue samples or use liquid samples (plasma, urine, cell culture media) directly.

-

Add an internal standard, typically a deuterated analog like [²H₈]-15(S)-HETE, to correct for sample loss during extraction and analysis.[12]

-

Perform lipid extraction using a method such as the Bligh and Dyer technique or solid-phase extraction (SPE) with C18 columns.[10] For SPE, condition the column with methanol and water, apply the sample, wash with 10% methanol to remove polar impurities, and elute the eicosanoids with pure methanol.[13]

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

Derivatization (Optional but Recommended for Sensitivity):

-

To enhance sensitivity in certain mass spectrometry ionization modes (like Electron Capture Atmospheric Pressure Chemical Ionization - ECAPCI), derivatize the carboxyl group of HETEs.

-

Reconstitute the dried extract in acetonitrile and add pentafluorobenzyl (PFB) bromide and diisopropylethylamine.

-

Incubate at room temperature to form PFB esters.[11]

-

Dry the sample again under nitrogen and reconstitute in the initial mobile phase for injection.

-

-

Chromatographic Separation (UHPLC):

-

Employ a chiral column, such as a Chiralpak AD-H column (e.g., 250 × 4.6 mm, 5 µm), to separate HETE enantiomers.[12]

-

Use a mobile phase gradient, typically consisting of a polar solvent like water with a small amount of formic acid (Solvent A) and an organic phase like acetonitrile/isopropanol (Solvent B).[13]

-

A typical gradient might run from a high percentage of A to a high percentage of B over 15-20 minutes to resolve the various isomers.

-

-

Mass Spectrometric Detection (MS/MS):

-

Utilize a mass spectrometer, often a triple quadrupole or a high-resolution instrument like an Orbitrap, equipped with an ESI or APCI source.

-

Operate in negative ion mode.

-

For quantification, use Multiple Reaction Monitoring (MRM), monitoring the specific precursor-to-product ion transition for this compound and its internal standard. For underivatized HETEs, the precursor ion [M-H]⁻ is m/z 319.2.[11]

-

Biological Functions and Signaling Pathways

The biological activities of this compound are an active area of investigation. Current research, primarily extrapolated from studies on its enantiomer or closely related HETEs, suggests potential roles in cardiovascular disease and angiogenesis.

Cardiac Hypertrophy: Recent studies have shown that 17-HETE enantiomers can induce cellular hypertrophy in human adult cardiomyocytes. This effect was linked to the allosteric activation and upregulation of CYP1B1 gene and protein expression.[14] This suggests that 17-HETE may act as an autocrine mediator in the heart, contributing to pathological cardiac remodeling.[14]

Angiogenesis: Other HETE molecules, such as 12-HETE and 15-HETE, are known to be pro-angiogenic.[15][16] They can stimulate the expression of growth factors like VEGF and FGF-2, promoting the formation of new blood vessels.[15][17] While the direct role of this compound in angiogenesis is not yet fully elucidated, its structural similarity to other pro-angiogenic HETEs suggests it may have similar functions.

Signaling Pathways and Receptors: A specific, dedicated receptor for this compound has not yet been definitively identified. However, other HETEs exert their effects through various mechanisms, including activation of G protein-coupled receptors (GPCRs) and nuclear receptors.

-

GPR31 & GPR32: 12(S)-HETE is a high-affinity ligand for GPR31, also known as 12-HETER1.[17][18] The orphan receptor GPR32 has been identified as a receptor for the pro-resolving lipid mediator Resolvin D1 (RvD1), but its potential interaction with HETEs is less clear.[19][20][21] Given the structural similarities among eicosanoids, it is plausible that this compound could interact with one or more of these receptors, but this requires experimental validation.

-

Intracellular Signaling: Upon receptor binding, HETEs can trigger downstream signaling cascades. For instance, 12-HETE/GPR31 signaling can involve Gαi/o coupling, leading to inhibition of adenylate cyclase, or activation of MAPK and PI3K/Akt pathways, which are central to cell growth, proliferation, and survival.[16][22]

Quantitative Data Summary

The following tables summarize the available quantitative data related to 17-HETE and the analytical methods used for its characterization. Data specifically for the 17(S) isomer is limited, and some data pertains to the enantiomeric mixture.

Table 1: Biological Activity of 17-HETE

| Parameter | Cell Type | Concentration | Effect | Reference |

|---|---|---|---|---|

| Cellular Hypertrophy | Human Cardiomyocytes (AC16) | 20 µM | Increase in cell surface area and hypertrophy markers | [14] |

| CYP1B1 Activation | Recombinant CYP1B1 / Rat Heart Microsomes | 10-80 nM | Allosteric activation | [14] |

| CYP1B1 Upregulation | Human Cardiomyocytes (AC16) | µM range | Increased gene and protein expression |[14] |

Table 2: Analytical Parameters for HETE Detection

| Method | Parameter | Value | Analyte | Reference |

|---|---|---|---|---|

| LC-MS/MS | Limit of Detection (LOD) | 0.40 ng/mL (aqueous) | 17-hydroxyprogesterone* | [23] |

| LC-MS/MS | Limit of Quantification (LOQ) | 1.21 ng/mL (aqueous) | 17-hydroxyprogesterone* | [23] |

| LC-MS/MS | Limit of Detection (LOD) | 1-50 pg (on column) | General Eicosanoids | [13] |

| Chiral UHPLC-MS/HRMS | Retention Time (5(R)-HETE) | 11.0 min | 5(R)-HETE | [11] |

| Chiral UHPLC-MS/HRMS | Retention Time (5(S)-HETE) | 11.3 min | 5(S)-HETE |[11] |

*Note: Data for 17-hydroxyprogesterone is included to provide a general reference for the sensitivity of modern LC-MS/MS methods for similar steroid-like molecules, as specific LOD/LOQ values for this compound were not found in the initial search.

Conclusion and Future Directions

This compound is an emerging member of the HETE family of lipid mediators, produced via the cytochrome P450 pathway. While its characterization is still in the early stages compared to other eicosanoids, initial evidence points towards a significant role in cardiovascular pathophysiology, particularly in promoting cardiac hypertrophy.

Future research should focus on several key areas:

-

Definitive Receptor Identification: Elucidating the specific cell surface or nuclear receptor(s) for this compound is critical to understanding its mechanism of action.

-

Stereospecific Functions: Directly comparing the biological activities of this compound and 17(R)-HETE is necessary to determine the functional importance of its stereochemistry.

-

In Vivo Studies: Moving beyond in vitro models to investigate the role of this compound in animal models of cardiovascular disease and angiogenesis will be crucial for validating its physiological relevance.

-

Pharmacological Tool Development: The development of selective inhibitors for the enzymes that synthesize this compound and specific antagonists for its receptor(s) will be invaluable tools for both basic research and potential therapeutic development.

This guide provides a current snapshot of the knowledge surrounding this compound. As research progresses, a deeper understanding of this bioactive lipid will undoubtedly uncover new roles in health and disease, potentially opening novel avenues for therapeutic intervention.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Cytochrome P450 pathways of arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CYP4F2 - Wikipedia [en.wikipedia.org]

- 6. PharmGKB summary: very important pharmacogene information for CYP4F2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytochrome P450 dependent arachidonic acid metabolism in hemopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C20H32O3 | CID 35028620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. lipidmaps.org [lipidmaps.org]

- 14. 17-(R/S)-hydroxyeicosatetraenoic acid (HETE) induces cardiac hypertrophy through the CYP1B1 in enantioselective manners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journals.physiology.org [journals.physiology.org]

- 17. tandfonline.com [tandfonline.com]

- 18. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 19. GPR32 - Wikipedia [en.wikipedia.org]

- 20. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Green method for 17-hydroxyprogesterone extraction and determination using PDMS stir bar sorptive extraction coupled with HPLC: optimization by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Levels of 17(S)-HETE: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

17(S)-hydroxyeicosatetraenoic acid (17(S)-HETE) is a cytochrome P450 (CYP) metabolite of arachidonic acid. As a member of the hydroxyeicosatetraenoic acid (HETE) family, it is implicated in a range of physiological and pathological processes. This technical guide provides a comprehensive overview of the current knowledge on endogenous this compound levels in various tissues, detailed methodologies for its quantification, and insights into its potential signaling pathways. While quantitative data for many HETEs are available, specific endogenous concentrations of this compound across different tissues are not widely reported in the current scientific literature, highlighting a significant area for future research. This guide synthesizes the available information to serve as a valuable resource for professionals in biomedical research and drug development.

Introduction to this compound

Hydroxyeicosatetraenoic acids (HETEs) are a class of signaling lipids derived from the oxygenation of arachidonic acid by three main enzymatic pathways: cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes. These molecules act as local mediators in a variety of cellular processes, including inflammation, cell proliferation, and ion transport. This compound is a subterminal HETE, meaning the hydroxyl group is located near the omega end of the fatty acid chain. It is primarily produced through the activity of CYP enzymes. While the biological functions of other HETEs, such as 12-HETE and 20-HETE, have been more extensively studied, this compound is emerging as a molecule of interest in cardiovascular physiology and pathology.

Endogenous Levels of this compound

A comprehensive compilation of the absolute endogenous concentrations of this compound in various human and animal tissues is currently limited in the scientific literature. Most studies focus on a broader panel of eicosanoids, and specific quantification of this compound is often not reported.

However, a study by Gerges et al. provides valuable data on the formation rates of this compound in microsomes isolated from various organs of male and female Sprague-Dawley rats. It is important to note that these values represent the enzymatic capacity to produce this compound under optimized in vitro conditions and may not directly reflect the steady-state endogenous tissue concentrations.

| Tissue | Sex | This compound Formation Rate (ng/min/mg protein) |

| Heart | Male | ~0.2 |

| Female | ~0.3 | |

| Liver | Male | ~0.1 |

| Female | ~0.2 | |

| Kidney | Male | ~0.15 |

| Female | ~0.25 | |

| Lung | Male | ~0.1 |

| Female | ~0.15 | |

| Intestine | Male | ~0.05 |

| Female | ~0.1 | |

| Brain | Male | ~0.02 |

| Female | ~0.03 |

Data adapted from Gerges SH, El-Kadi AOS. Sex- and enantiospecific differences in the formation rate of hydroxyeicosatetraenoic acids in rat organs. Drug Metab Dispos. 2022.

Experimental Protocols for this compound Quantification

The gold standard for the quantification of eicosanoids, including this compound, from biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of low-abundance lipids.

Sample Preparation: Lipid Extraction

A general workflow for the extraction of HETEs from tissue samples is outlined below.

Detailed Steps:

-

Tissue Homogenization: Immediately after collection, tissues should be snap-frozen in liquid nitrogen to prevent enzymatic activity and lipid degradation. For extraction, a known weight of the frozen tissue is homogenized in a cold solvent, typically methanol or a chloroform/methanol mixture.

-

Internal Standard Spiking: A deuterated internal standard, such as this compound-d8, is added to the homogenate. This is crucial for accurate quantification as it corrects for sample loss during extraction and for matrix effects during LC-MS/MS analysis.

-

Lipid Extraction:

-

Liquid-Liquid Extraction (LLE): A common method is the Bligh-Dyer or Folch extraction, which uses a chloroform/methanol/water solvent system to partition lipids into the organic phase.

-

Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup. C18 or mixed-mode cartridges are often used to retain and then elute the lipid fraction of interest.

-

-

Solvent Evaporation and Reconstitution: The organic solvent containing the lipid extract is evaporated to dryness under a stream of nitrogen. The dried lipid residue is then reconstituted in a small volume of a solvent compatible with the LC-MS system, such as a methanol/acetonitrile mixture.

LC-MS/MS Analysis

-

Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) is typically employed to separate HETE isomers. A C18 column is commonly used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both often containing a small amount of an acid (e.g., formic acid) to improve ionization. Chiral chromatography may be necessary to separate the S and R enantiomers of 17-HETE.

-

Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. The instrument is set to monitor specific precursor-to-product ion transitions for both the endogenous this compound and its deuterated internal standard. Electrospray ionization (ESI) in the negative ion mode is commonly used for HETEs.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 319.2 | e.g., 115.1, 219.2 |

| This compound-d8 | 327.2 | e.g., 115.1, 227.2 |

Note: Specific MRM transitions should be optimized for the instrument used.

Signaling Pathways of this compound

The specific signaling pathways of this compound are not as well-elucidated as those of other HETEs. However, recent research provides some initial insights.

A study by El-Sherbeni et al. (2023) demonstrated that 17(R/S)-HETE induces cardiac hypertrophy in human cardiomyocytes. This effect was shown to be mediated through the allosteric activation and upregulation of cytochrome P450 1B1 (CYP1B1). While a specific cell surface receptor for this compound has not yet been identified, many eicosanoids signal through G-protein coupled receptors (GPCRs). Based on this and the known signaling of other HETEs, a putative signaling pathway for this compound in cardiomyocytes can be proposed.

Putative Signaling Cascade:

-

Receptor Binding: this compound may bind to a yet-to-be-identified GPCR on the cell surface of cardiomyocytes.

-

G-Protein Activation: Receptor binding leads to the activation of a heterotrimeric G-protein.

-

Downstream Signaling: The activated G-protein modulates the activity of downstream effector enzymes such as phospholipase C (PLC) or adenylyl cyclase (AC), leading to the generation of second messengers like inositol trisphosphate (IP3), diacylglycerol (DAG), or cyclic AMP (cAMP).

-

Intracellular Calcium and Kinase Activation: These second messengers can trigger the release of intracellular calcium and activate protein kinases such as protein kinase C (PKC) and protein kinase A (PKA).

-

Transcription Factor Activation: Activated kinases can phosphorylate and activate transcription factors, which then translocate to the nucleus.

-

Gene Expression: In the nucleus, these transcription factors promote the expression of genes involved in cardiac hypertrophy. The study by El-Sherbeni et al. specifically identified the upregulation of CYP1B1 expression.

-

Intracellular Action: In addition to receptor-mediated signaling, this compound may also have direct intracellular effects, such as the allosteric activation of existing CYP1B1 enzyme, further contributing to the hypertrophic response.

Conclusion and Future Directions

This compound is a bioactive lipid with emerging roles in cellular physiology, particularly in the cardiovascular system. This guide has summarized the current state of knowledge regarding its endogenous levels, analytical methodologies, and potential signaling pathways. A significant gap in the literature is the lack of comprehensive quantitative data on the endogenous concentrations of this compound in various tissues under both physiological and pathological conditions. Future research should focus on:

-

Systematic Quantification: Utilizing advanced LC-MS/MS techniques to establish a comprehensive profile of endogenous this compound levels across a wide range of human and animal tissues.

-

Receptor Identification: Identifying and characterizing the specific cell surface and/or nuclear receptors that mediate the biological effects of this compound.

-

Elucidation of Signaling Pathways: Delineating the complete downstream signaling cascades activated by this compound in different cell types to understand its precise molecular mechanisms of action.

Addressing these research questions will be crucial for fully understanding the biological significance of this compound and for exploring its potential as a therapeutic target in various diseases.

17(S)-HETE and its Role in Ion Transport Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

17(S)-hydroxyeicosatetraenoic acid, or 17(S)-HETE, is a stereoisomer of hydroxyeicosatetraenoic acid derived from the metabolism of arachidonic acid primarily through the cytochrome P450 (CYP) epoxygenase pathway. Emerging research has highlighted its role as a signaling molecule with various physiological effects, including the regulation of ion transport. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action on ion transporters, focusing on quantitative data, experimental methodologies, and associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of targeting this bioactive lipid.

Core Mechanism of Action: Regulation of Ion Transporters

The primary and most well-documented effect of this compound on ion transport is the inhibition of the Na+/K+-ATPase pump. This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane, a process fundamental to various cellular functions, including epithelial transport, neuronal excitability, and cell volume regulation.

Quantitative Data on Na+/K+-ATPase Inhibition

The inhibitory effect of this compound on Na+/K+-ATPase has been quantified in studies on renal proximal tubules. The available data is summarized in the table below. For context, data for the related isomer 12(R)-HETE is also included, which has been more extensively studied in this regard.

| Compound | Transporter | Tissue/Cell Type | Concentration | Effect | Citation |

| This compound | Na+/K+-ATPase | Proximal Tubule | 2 µM | Inhibits activity by as much as 70% | [1] |

| 12(R)-HETE | Na+/K+-ATPase | Corneal Epithelium, Kidney, Heart | 1 µM (IC50) | Concentration-dependent inhibition | [2] |

| 12(S)-HETE | Na+/K+-ATPase | Corneal Epithelium, Kidney, Heart | > 1 µM | Less potent inhibition than 12(R)-HETE | [2] |

Signaling Pathways

The signaling cascade initiated by this compound that leads to the regulation of ion transport is an active area of investigation. A key mediator in this pathway is Cytochrome P450 1B1 (CYP1B1). This compound has been shown to allosterically activate CYP1B1. The downstream consequences of CYP1B1 activation are complex and can involve multiple signaling pathways, including the Wnt/β-catenin pathway and the transcription factor Sp1, which are known to influence the expression of various genes, potentially including those encoding ion transport proteins.

Proposed Signaling Pathway of this compound in Ion Transport Regulation

Experimental Protocols

This section outlines detailed methodologies for key experiments to investigate the effects of this compound on ion transport.

Measurement of Na+/K+-ATPase Activity

This protocol is based on the colorimetric measurement of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase.

Materials:

-

Tissue homogenates (e.g., renal cortex microsomes)

-

Assay Buffer: 100 mM NaCl, 20 mM KCl, 3 mM MgCl₂, 1 mM EGTA, 50 mM Tris-HCl, pH 7.4

-

ATP solution (100 mM)

-

This compound stock solution (in ethanol or DMSO)

-

Ouabain solution (10 mM, for determining ouabain-sensitive ATPase activity)

-

Colorimetric reagent for phosphate detection (e.g., Malachite green-based reagent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare tissue homogenates and determine protein concentration.

-

In a 96-well plate, add the desired concentration of this compound to the assay buffer. Include a vehicle control (ethanol or DMSO).

-

Add the tissue homogenate to each well and pre-incubate for 10-15 minutes at 37°C.

-

To determine total ATPase activity, initiate the reaction by adding ATP to a final concentration of 3 mM.

-

To determine ouabain-insensitive ATPase activity, perform a parallel set of reactions in the presence of 1 mM ouabain.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the colorimetric reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm for malachite green).

-

Calculate the amount of Pi released using a standard curve.

-

Na+/K+-ATPase activity is calculated as the difference between total ATPase activity and ouabain-insensitive ATPase activity.

Workflow for Na+/K+-ATPase Activity Assay

Patch-Clamp Electrophysiology for Ion Channel Analysis

To investigate the effects of this compound on other ion channels such as the epithelial sodium channel (ENaC), chloride channels, or calcium channels, the patch-clamp technique is the gold standard.

General Protocol Outline:

-

Cell Culture: Culture epithelial cells known to express the ion channel of interest (e.g., renal cortical collecting duct cells for ENaC) on permeable supports or glass coverslips.

-

Pipette Preparation: Pull micropipettes from borosilicate glass to a resistance of 2-5 MΩ and fill with an appropriate internal solution.

-

Seal Formation: Achieve a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Recording Configuration: Establish the desired recording configuration (e.g., whole-cell, inside-out, or outside-out).

-

Baseline Recording: Record baseline channel activity under control conditions.

-

Application of this compound: Perfuse the cell with a solution containing the desired concentration of this compound.

-

Data Acquisition and Analysis: Record changes in channel activity (e.g., open probability, single-channel conductance, whole-cell current) and analyze the data using appropriate software.

Future Directions and Unanswered Questions

While the inhibitory effect of this compound on Na+/K+-ATPase is established, several key questions remain:

-

What is the precise IC50 of this compound for Na+/K+-ATPase inhibition in different tissues?

-

Does this compound directly interact with the Na+/K+-ATPase, or is its effect mediated entirely through a signaling cascade?

-

What are the downstream targets of the CYP1B1/Wnt/β-catenin/Sp1 pathway that are relevant to ion transport regulation?

-

Does this compound have any direct or indirect effects on other crucial ion transporters and channels in epithelial and other tissues?

-

What is the physiological and pathophysiological significance of this compound-mediated regulation of ion transport?

Answering these questions will be crucial for a complete understanding of the biological role of this compound and for the development of novel therapeutic strategies targeting this signaling pathway.

Conclusion

This compound is an emerging bioactive lipid with a defined role in the inhibition of Na+/K+-ATPase. Its synthesis and signaling are intricately linked to the cytochrome P450 system, particularly CYP1B1. While the direct effects of this compound on other ion transporters are yet to be fully elucidated, the methodologies and signaling pathways outlined in this guide provide a solid foundation for future research in this exciting field. A deeper understanding of this compound's role in ion transport regulation holds significant promise for the development of new treatments for a range of diseases.

References

Methodological & Application

Application Note: Quantification of 17(S)-HETE in Human Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and selective quantification of 17(S)-hydroxyeicosatetraenoic acid (17(S)-HETE) in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is a cytochrome P450 (CYP450) metabolite of arachidonic acid.[1][2] Eicosanoids, such as this compound, are lipid mediators involved in a variety of physiological and pathological processes. Accurate quantification of these analytes in biological matrices like plasma is crucial for understanding their roles in health and disease. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for analyzing these low-abundance molecules.[3] This application note details a robust method for the extraction and quantification of this compound from human plasma.

Signaling Pathways

Eicosanoids, including HETEs, are synthesized from arachidonic acid via three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450). This compound is primarily a product of the CYP450 pathway. These lipid mediators can act as signaling molecules in various cellular processes.

Caption: Arachidonic acid metabolism pathways.

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in plasma.

Materials and Reagents

-

This compound analytical standard

-

This compound-d8 (or other suitable deuterated internal standard)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (K2EDTA)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation: Solid-Phase Extraction (SPE)

-

Plasma Thawing: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: To 200 µL of plasma, add 10 µL of the internal standard solution (e.g., 100 ng/mL this compound-d8 in methanol).

-

Protein Precipitation: Add 600 µL of cold methanol containing 0.1% formic acid to the plasma sample. Vortex for 30 seconds.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a new tube.

-

SPE Cartridge Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water.

-

Elution: Elute the analytes with 1 mL of acetonitrile.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

3.3.1. Liquid Chromatography Conditions

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-2 min: 20% B

-

2-15 min: Linear gradient to 95% B

-

15-18 min: Hold at 95% B

-

18.1-20 min: Return to 20% B for re-equilibration.

-

3.3.2. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Ion Spray Voltage: -4500 V.

-

Source Temperature: 500°C.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The precursor ion for HETEs is typically m/z 319.2, corresponding to the [M-H]- ion.

-

Product ions for HETEs are generated through collision-induced dissociation and can vary. A common fragment for 12-HETE is m/z 179.[4] For method development, it is recommended to optimize the specific product ion for this compound.

-

Data Presentation

The following table summarizes the quantitative parameters for the LC-MS/MS analysis of this compound.

| Parameter | Value | Reference |

| Precursor Ion (m/z) | 319.2 | [4] |

| Product Ion (m/z) | Optimization Recommended | |

| Internal Standard | This compound-d8 | |

| Lower Limit of Quantification (LLOQ) | 10 - 400 pg/mL | [5] |

| Linearity (r²) | > 0.99 | [5] |

| Intra-day Precision (%RSD) | < 15% | [5] |

| Inter-day Precision (%RSD) | < 15% | [5] |

| Accuracy | 85 - 115% | [5] |

| Recovery | 80 - 120% | [6] |

Experimental Workflow Diagram

Caption: Experimental workflow for this compound analysis.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The protocol, including solid-phase extraction for sample cleanup and optimized LC-MS/MS parameters, allows for accurate and precise measurements necessary for research and clinical applications. Adherence to the detailed experimental procedures is critical for obtaining high-quality, reproducible data.

References

- 1. scbt.com [scbt.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 17(S)-HETE Using Internal Standards

Audience: Researchers, scientists, and drug development professionals.

Introduction

17(S)-Hydroxyeicosatetraenoic acid (17(S)-HETE) is a cytochrome P450 (CYP450) metabolite of arachidonic acid.[1][2] It plays a significant role in regulating electrolyte and fluid transport in the kidney, where it stereospecifically inhibits proximal tubule Na+/K+-ATPase activity.[1][3] Recent studies have also implicated 17(R/S)-HETE in inducing cardiac hypertrophy through the upregulation of CYP1B1 activity.[4] Accurate quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles. This document provides detailed application notes and protocols for the robust quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a focus on the selection and use of appropriate internal standards.

Best Internal Standards for this compound Quantification

For accurate quantification of analytes by LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring similar extraction efficiency, chromatographic retention, and ionization response, thereby correcting for variations during sample preparation and analysis.

Recommended Internal Standard:

The ideal internal standard for this compound quantification is a deuterated form of the molecule, such as This compound-d8 . However, the commercial availability of this specific deuterated standard can be limited.

Alternative and Commonly Used Surrogate Internal Standards:

In the absence of a commercially available this compound-d8, a common and accepted practice in the field of eicosanoid analysis is to use a closely related deuterated HETE isomer as a surrogate internal standard. The most widely used and validated surrogates for HETE quantification are:

-

15(S)-HETE-d8: This is a frequently used internal standard for the analysis of various HETEs.[5][6] Its structural similarity to this compound makes it a suitable surrogate to compensate for analytical variability.

-

12(S)-HETE-d8: Another suitable deuterated internal standard that can be employed for the quantification of HETE isomers.[7][8]

Quantitative Data Summary for Recommended Internal Standards:

The following table summarizes key mass spectrometry parameters for this compound and the recommended surrogate internal standards. These values are essential for setting up a multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 319.2 | 115.1, 167.1, 219.1 |

| 15(S)-HETE-d8 | 327.2 | 227.2 |

| 12(S)-HETE-d8 | 327.2 | 179.1, 227.2 |

Note: The optimal collision energy for each transition should be determined empirically on the specific mass spectrometer being used.

Experimental Protocols

This section provides a detailed protocol for the quantification of this compound in biological samples (e.g., plasma, serum, tissue homogenates) using LC-MS/MS and a surrogate deuterated internal standard.

Materials and Reagents

-

This compound analytical standard (Cayman Chemical or equivalent)

-

15(S)-HETE-d8 or 12(S)-HETE-d8 internal standard (Cayman Chemical or equivalent)

-

LC-MS grade methanol, acetonitrile, water, and formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Nitrogen gas for evaporation

Experimental Workflow Diagram

Caption: Workflow for this compound quantification.

Step-by-Step Protocol

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To 100 µL of sample (e.g., plasma), add 10 µL of the internal standard working solution (e.g., 100 ng/mL of 15(S)-HETE-d8 in ethanol).

-

Vortex briefly.

-

Add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 30 seconds and incubate at -20°C for 20 minutes.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the previous step onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 15% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A typical gradient would start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Use the transitions provided in the table above. Optimize declustering potential and collision energy for each transition on the specific instrument.

-

-

-

Quantification:

-

Prepare a calibration curve using a series of known concentrations of the this compound analytical standard, each spiked with the same constant concentration of the internal standard.

-

Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-